6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide
Overview
Description
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide is a chemical compound with the linear formula C9H11BrN2O2 . It has a molecular weight of 259.1 and is a white solid . It is used for the preparation of (isoquinolinylsulfonyl)benzoic acids .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including 6-Nitro-1,2,3,4-tetrahydroisoquinoline, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide is represented by the InChI code1S/C9H10N2O2.BrH/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10H,3-4,6H2;1H
. The compound has a topological polar surface area of 57.8 Ų . Chemical Reactions Analysis
The reaction of 1,2,3,4-tetrahydroisoquinoline analogs is said to proceed via intramolecular electrophilic aromatic substitution reaction . The presence of an electron-donating group like hydroxy or methoxy favors the cyclization step .Physical And Chemical Properties Analysis
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide has a molecular weight of 259.1 . It is a white solid . The compound has a topological polar surface area of 57.8 Ų .Scientific Research Applications
Metabolite Investigation
- Metabolism in Rats: The metabolites of a compound structurally related to 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide were investigated in rats, with the identification of phase I and II metabolites in feces, bile, urine, and plasma, demonstrating the compound's extensive metabolism (Wang, Song, Hang, & Zhang, 2007).
Synthesis and Chemistry
- Enantiomer Synthesis: Enantiomers of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline, a related compound, were synthesized using kinetic resolution and regioselective nitration methods (Gruzdev, Levit, Kodess, & Krasnov, 2012).
- Photo-degradation Study: A study on the photo-degradation of a similar compound revealed the identification of major photo-degradation products, contributing to the understanding of the compound's stability and behavior under light exposure (Jiang, Song, Hang, & Zhang, 2007).
- Regioselective Nitration: Research into the regioselective nitration of tetrahydroquinolines, which are chemically related, provided insights into achieving total regioselectivity for nitration at specific positions, aiding in the synthesis of compounds like 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide (Cordeiro et al., 2011).
Biological Applications
- Anticoagulant Activity: A study on 1-aryl derivatives of tetrahydroisoquinolines, closely related to the compound of interest, was conducted to assess their anticoagulant activity, highlighting potential therapeutic applications (Glushkov et al., 2006).
- Local Anesthetic Activity: Research on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives, including nitro-substituted compounds, evaluated their local anesthetic activity and acute toxicity, suggesting their potential as drug candidates (Azamatov et al., 2023).
Future Directions
The THIQ heterocyclic scaffold, which includes 6-Nitro-1,2,3,4-tetrahydroisoquinoline, has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of these analogs and their structural–activity relationship .
properties
IUPAC Name |
6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.BrH/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10H,3-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPSIFKSHISMFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)[N+](=O)[O-].Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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